2,2,3-Trimethylbutane-1-sulfonamide

Description

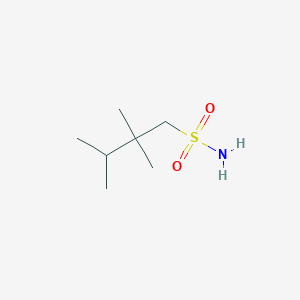

2,2,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a hydrocarbon chain. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Properties

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZGHADEOKRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,3-Trimethylbutane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates. This method is environmentally friendly and tolerates a wide range of functional groups . The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and readily available .

Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP (4-dimethylaminopyridine) . These methods are well-established and provide high yields of the desired sulfonamide compounds.

Chemical Reactions Analysis

2,2,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may yield amines .

Scientific Research Applications

2,2,3-Trimethylbutane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other sulfonamide derivatives.

Biology: Sulfonamides are known for their antibacterial properties and are used in the study of bacterial resistance mechanisms.

Medicine: Sulfonamides have been used as antibiotics to treat bacterial infections.

Industry: Sulfonamides are used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

2,2,3-Trimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: A widely used sulfonamide antibiotic with similar antibacterial properties.

Sulfamethoxazole: Another sulfonamide antibiotic that is often used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections, including urinary tract infections and toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications compared to other sulfonamide derivatives .

Biological Activity

2,2,3-Trimethylbutane-1-sulfonamide is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group () attached to an amine group (). This compound exhibits significant biological activity, particularly in the context of antibacterial properties. Sulfonamides are well-known for their role in medicinal chemistry, primarily as antibiotics that inhibit bacterial growth.

Chemical Structure and Properties

The molecular formula for this compound is . The branched alkyl structure contributes to its unique chemical properties and biological activities. The sulfonamide moiety is crucial for its mechanism of action against bacteria.

Sulfonamides function by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death. The structural modifications in sulfonamides can enhance their efficacy and reduce resistance in bacterial strains. For instance, compounds with branched alkyl groups like this compound may exhibit improved pharmacokinetic properties compared to linear counterparts.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against a range of pathogens. The effectiveness of this compound can be influenced by its structural characteristics. Studies have shown that modifications can lead to significant differences in antibacterial potency.

Case Studies

- In Vitro Studies : A study demonstrated that various sulfonamide derivatives exhibited different inhibition zones against Gram-positive and Gram-negative bacteria. For example, a derivative with a branched alkyl linker showed a notable inhibition zone of up to 14 mm against specific bacterial strains .

- Pharmacokinetics : The pharmacokinetic parameters of sulfonamide derivatives have been evaluated using computational methods like ADME/PK analysis. These studies suggest varying permeability and bioavailability profiles depending on the structural features of the compounds .

Data Table: Antibacterial Activity Comparison

| Compound | Structure Type | Inhibition Zone (mm) | Bacterial Strains |

|---|---|---|---|

| This compound | Branched Alkyl | 14 | E. coli |

| Propyl-linked derivative | Linear | 11 | Staphylococcus aureus |

| Butyl-linked derivative | Linear | 10 | Pseudomonas aeruginosa |

| Trifluoromethyl derivative | Electron-withdrawing | 15 | Bacillus subtilis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.